molecular formula C11H17ClN2O B1378126 N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride CAS No. 1394040-28-8

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride

Cat. No. B1378126
M. Wt: 228.72 g/mol
InChI Key: OTZZFCBPOTVBPI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. It would include identifying the products of these reactions and the conditions under which they occur.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Chemistry Applications

  • Selective Synthesis : The solvent-controllable photoreaction of 4-methoxyazobenzenes demonstrates the selective synthesis of 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines. This process illustrates the versatility of related compounds in producing specific chemical structures under controlled conditions (P. Chen et al., 2021).

Materials Science Applications

  • Engineering Plastics : A series of polyimides with azomethine functionality in the backbone were synthesized for use as processable high-performance engineering plastics. These materials, derived from substituted aromatic diamines, exhibit excellent thermal stability and are suitable for fabrication into new polymers (R. Iqbal et al., 2015).

Pharmacological Research

  • Anti-inflammatory and Analgesic Agents : Novel derivatives synthesized from visnagenone–ethylacetate or khellinone–ethylacetate showed significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. This highlights the potential of such compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Anti-hyperglycemic Evaluation

  • Carboximidamides as Ameliorative Agents : The study on novel carboximidamides derived from cyanamides indicated their effectiveness in decreasing serum glucose levels and improving liver and kidney function markers in a diabetic model. This suggests their potential application in managing diabetes-related complications (A. Moustafa et al., 2021).

Corrosion Inhibition

  • Organic Compounds on Low Carbon Steel : Research into the use of N-substituted benzene carboximidamides demonstrated their effectiveness as corrosion inhibitors for low carbon steel in hydrochloric acid solution. This application is crucial for protecting industrial materials from corrosion damage (O. Khalifa & S. M. Abdallah, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-(2-methoxyethyl)-4-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-3-5-10(6-4-9)11(12)13-7-8-14-2;/h3-6H,7-8H2,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZZFCBPOTVBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride

CAS RN

1394040-28-8
Record name Benzenecarboximidamide, N-(2-methoxyethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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